molecular formula C11H21NO4 B169322 2-(Boc-amino)hexanoic Acid CAS No. 125342-48-5

2-(Boc-amino)hexanoic Acid

Cat. No.: B169322
CAS No.: 125342-48-5
M. Wt: 231.29 g/mol
InChI Key: ZIOCIQJXEKFHJO-UHFFFAOYSA-N
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Description

Contextualization within Non-Natural Amino Acid Chemistry

Non-natural amino acids are variants of the 20 common proteinogenic amino acids that are not naturally encoded in the genetic code of organisms. These unique building blocks are instrumental in medicinal chemistry and materials science for creating molecules with novel structures and functions. 2-(Boc-amino)hexanoic acid, also known as Boc-norleucine, is a significant member of this class. sigmaaldrich.comsmolecule.com Its linear, unbranched four-carbon side chain provides distinct hydrophobic properties compared to its isomeric counterparts like leucine (B10760876) and isoleucine.

The incorporation of non-natural amino acids like norleucine can substantially alter the properties of peptides and other complex molecules. Researchers utilize these building blocks to enhance stability against enzymatic degradation, modulate biological activity, and control molecular conformation. The Boc protecting group on this compound is key to its successful incorporation into these larger structures.

Significance as a Protected Amino Acid Building Block in Organic Synthesis and Peptide Science

The primary significance of this compound lies in its function as a protected building block. In peptide synthesis, the Boc group prevents the alpha-amino group from participating in unwanted side reactions during the formation of peptide bonds. This allows for the controlled, sequential addition of amino acids to a growing peptide chain. smolecule.com The Boc group is stable under many reaction conditions but can be readily removed with mild acids when desired, enabling the next step in the synthesis. smolecule.com

This compound is not limited to peptide synthesis. In organic synthesis, it serves as a versatile chiral starting material for creating complex organic molecules. Its defined stereochemistry and functional groups make it a valuable precursor for various target molecules. Research has shown its use in the synthesis of multifunctional amphiphilic peptide dendrimers, which have potential applications as non-viral gene vectors in cancer research. medchemexpress.com Furthermore, it is a component in the synthesis of organic substances designed to enhance the luminescence of alkaline phosphatase substrates, indicating its utility in the development of biochemical assays. medchemexpress.com

The table below summarizes key identifiers and properties of the (S)-enantiomer, which is commonly used in research.

Identifier/PropertyValue/InformationSource(s)
Synonyms (S)-2-(Boc-amino)caproic acid, Boc-L-norleucine sigmaaldrich.comsigmaaldrich.com
Purity ≥98% or ≥99.0% (TLC) sigmaaldrich.comchemscene.com
Appearance White powder chemimpex.com
Optical Activity [α]20/D −8±1°, c = 1% in methanol sigmaaldrich.comsigmaaldrich.com
Storage Temperature 4°C chemscene.com

In a specific research application, a derivative of this compound was used as a precursor for synthesizing the unusual amino acid residue found in the anticancer agent Microsporin B. nih.gov This highlights the compound's role in accessing complex natural product structures. The synthesis involved key steps like Suzuki coupling and asymmetric hydrogenation, demonstrating its compatibility with a range of modern synthetic methodologies. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOCIQJXEKFHJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6404-28-0, 125342-48-5
Record name NSC334315
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-{[(tert-butoxy)carbonyl]amino}hexanoic acid
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Synthetic Methodologies for 2 Boc Amino Hexanoic Acid and Its Derivatives

Established Chemical Synthesis Pathways

The synthesis of 2-(Boc-amino)hexanoic acid, also known as N-Boc-L-norleucine, and its integration into larger molecules are primarily achieved through well-established solution-phase and solid-phase techniques. More recently, chemoenzymatic approaches have emerged, offering high selectivity and milder reaction conditions.

Solution-Phase Synthetic Routes and Optimizations

The most common solution-phase method for preparing this compound involves the protection of the primary amine of 2-aminohexanoic acid (norleucine). This is typically accomplished through a nucleophilic acyl substitution reaction. libretexts.org

The standard procedure utilizes di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride) as the protecting group source in the presence of a base. organic-chemistry.org The reaction can be performed under either aqueous or anhydrous conditions. organic-chemistry.org Optimizations often focus on the choice of base and solvent to maximize yield and purity while minimizing side reactions. Common bases include sodium bicarbonate, triethylamine (B128534) (Et₃N), or sodium hydroxide. numberanalytics.com The selection of the solvent system, which can range from water and dioxane to dichloromethane (B109758) (DCM), is critical for ensuring the solubility of the starting amino acid. organic-chemistry.orgresearchgate.net

The tert-butyloxycarbonyl (Boc) protecting group is valued for its stability against most nucleophiles and bases, making it a reliable choice for multi-step syntheses. organic-chemistry.org Deprotection is readily achieved under mild acidic conditions, typically with trifluoroacetic acid (TFA), which cleaves the carbamate (B1207046) to release the free amine, along with isobutylene (B52900) and carbon dioxide as byproducts. libretexts.org

Table 1: Representative Conditions for Solution-Phase Boc Protection of Amino Acids

Reagent Base Solvent Typical Conditions
Di-tert-butyl dicarbonate (Boc₂O) Sodium Bicarbonate Dioxane/Water Stirring at room temperature.
Di-tert-butyl dicarbonate (Boc₂O) Triethylamine (Et₃N) Dichloromethane (DCM) Cooled reaction, followed by stirring at room temperature.
Di-tert-butyl dicarbonate (Boc₂O) Sodium Hydroxide Water/tert-Butanol Controlled pH environment.

This table presents generalized conditions for the Boc protection of amino acids based on common laboratory practices.

Solid-Phase Synthetic Strategies (SPPS)

Solid-phase peptide synthesis (SPPS) provides a streamlined and automatable method for building peptide chains, and this compound is a standard building block in these protocols. The core advantage of SPPS is the covalent attachment of the growing peptide to an insoluble polymer resin, which allows for the easy removal of excess reagents and byproducts by simple filtration and washing. iris-biotech.de

The Boc-SPPS strategy, one of the classical methods for peptide synthesis, uses an acid-labile Boc group for temporary protection of the Nα-amino group. seplite.comnih.gov The synthesis cycle for incorporating a residue like this compound involves several key steps:

Deprotection: The Nα-Boc group of the resin-bound amino acid or peptide is removed using a strong acid, typically a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM). seplite.comchempep.com

Neutralization: The resulting trifluoroacetate (B77799) salt of the N-terminal amine is neutralized with a non-nucleophilic base, such as 10% triethylamine (TEA) or diisopropylethylamine (DIEA) in DCM, to generate a free amine ready for coupling. chempep.comgoogle.com

Coupling: The next incoming this compound is activated and coupled to the free amine of the resin-bound chain. Activation is commonly achieved using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or, more efficiently, uronium-based reagents such as HBTU or TBTU in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). seplite.comnih.gov

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.

This cyclical process is repeated until the desired peptide sequence is assembled. sigmaaldrich.com

A cornerstone of complex chemical synthesis is the use of orthogonal protecting groups, which can be removed under distinct chemical conditions without affecting each other. fiveable.me The Boc strategy is part of a widely used orthogonal pair with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. numberanalytics.comfiveable.me

Boc Group: Acid-labile (cleaved by TFA).

Fmoc Group: Base-labile (cleaved by a mild base, typically a 20% solution of piperidine (B6355638) in DMF). libretexts.org

This orthogonality allows for the selective deprotection of either the N-terminus (protected with Boc or Fmoc) or specific side chains, enabling the synthesis of complex structures like branched or cyclic peptides.

In the classic Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy, the Nα-amino group is protected by Boc, while reactive amino acid side chains are protected with benzyl-based ethers or esters. seplite.com These benzyl (B1604629) groups are stable to the repetitive TFA treatments used for Boc removal but are cleaved during the final step when the completed peptide is released from the resin using a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF). seplite.comsigmaaldrich.com Other protecting groups, such as the S-phenylacetamidomethyl (Phacm) group for cysteine, have been designed to be orthogonal to both standard Boc and Fmoc strategies, offering further versatility. rsc.org

Table 2: Comparison of Common Orthogonal Protecting Groups

Protecting Group Chemical Name Cleavage Condition Stability
Boc tert-Butoxycarbonyl Strong Acid (e.g., TFA, HF) Stable to base, nucleophiles, and hydrogenolysis.
Fmoc 9-Fluorenylmethyloxycarbonyl Base (e.g., Piperidine) Stable to acid and hydrogenolysis.
Cbz (or Z) Carboxybenzyl Catalytic Hydrogenolysis, Strong Acid (HBr/AcOH) Stable to mild acid and base.

| Bzl | Benzyl | Strong Acid (e.g., HF), Catalytic Hydrogenolysis | Stable to TFA and mild base. |

The repetitive nature of the SPPS cycle makes it highly suitable for automation. iris-biotech.de Automated peptide synthesizers can perform all the necessary steps of Boc-based chemistry, including reagent delivery, mixing, washing, and monitoring, which improves reproducibility and allows for the synthesis of very long peptides. activotec.com

Significant enhancements in efficiency have been achieved through chemical and technological innovations:

In Situ Neutralization: Protocols that combine the neutralization and coupling steps minimize the time the free N-terminal amine is exposed, which can reduce side reactions like peptide aggregation. luxembourg-bio.comnih.gov This has enabled cycle times of less than five minutes per amino acid. luxembourg-bio.com

Microwave-Assisted SPPS (MW-SPPS): Applying microwave irradiation can dramatically accelerate both the deprotection and coupling steps by increasing the kinetic energy of the reactants. mdpi.com This technology has been successfully applied to water-based SPPS protocols using Boc-amino acid nanoparticles. mdpi.com

Table 3: Typical Automated Boc-SPPS Cycle with Efficiency Enhancements

Step Reagents Time
1. Boc Deprotection Neat Trifluoroacetic Acid (TFA) ~1 minute
2. Wash Dimethylformamide (DMF) ~45 seconds
3. Coupling Boc-amino acid, HATU, DIEA in DMF ~1-2 minutes
4. Wash Dimethylformamide (DMF) ~45 seconds

| Total Cycle Time | | < 5 minutes |

Based on the rapid HATU/Boc in situ neutralization protocol. luxembourg-bio.com

Orthogonal Protecting Group Schemes and Their Compatibility

Chemoenzymatic and Biocatalytic Approaches

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of biocatalysis. Enzymes can be used for the stereoselective synthesis or resolution of chiral building blocks like this compound.

For instance, lipases have been employed for the kinetic resolution of intermediates in the synthesis of N-Boc protected amino acids. In one reported synthesis, Pseudomonas fluorescens lipase (B570770) was used to selectively acylate a diol, enabling the separation of enantiomers which could then be converted to the final N-Boc protected amino acid in high enantiomeric excess. researchgate.netlookchem.com

Furthermore, engineered enzymes offer powerful tools for biotransformations. Variants of Escherichia coli aspartate aminotransferase have been developed to catalyze the conversion of N⁶-Boc-L-lysine into 2-oxo-6-tert-butoxycarbonylamino-hexanoic acid, a derivative of the target compound, with high yields. nih.gov This demonstrates the potential of biocatalysis to produce valuable, complex building blocks from protected amino acid precursors. nih.gov

Chiral Synthesis and Stereoselective Preparation

The biological activity of peptides and other complex molecules is often dependent on the specific stereochemistry of their constituent amino acids. Therefore, the development of methods to produce enantiomerically pure forms of this compound is of paramount importance.

Asymmetric Synthesis Techniques for Enantiopure Forms

Asymmetric synthesis provides direct routes to enantiopure compounds, bypassing the need for resolving racemic mixtures. Several strategies have been effectively employed for the synthesis of chiral α-amino acids, which are applicable to this compound.

One prominent approach involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. Evans oxazolidinones and pseudoephenamine are examples of such auxiliaries that have been successfully used in the asymmetric alkylation of glycine (B1666218) enolates to produce a variety of α-amino acids with high stereocontrol. researchgate.netnih.govsigmaaldrich.com The general principle involves the diastereoselective alkylation of a chiral glycine equivalent, followed by cleavage of the auxiliary to yield the desired enantiomer of the amino acid. acs.org

Another powerful technique is catalytic enantioselective reduction . A notable example is the Corey-Itsuno reduction, which utilizes a chiral oxazaborolidine catalyst to stereoselectively reduce a ketone precursor to a chiral alcohol. organic-chemistry.org This alcohol can then be converted into the corresponding amino acid. This method is known for its high enantioselectivity and broad applicability for synthesizing both natural and unnatural α-amino acids. organic-chemistry.org

Furthermore, the homologation of chiral Ni(II) complexes of glycine Schiff bases represents a robust methodology for the asymmetric synthesis of α-amino acids. rsc.org This approach allows for the construction of the desired side chain through alkylation with high diastereoselectivity.

Asymmetric Synthesis TechniqueKey FeaturesApplicable Precursors
Chiral Auxiliaries (e.g., Evans oxazolidinones) Temporary incorporation of a chiral molecule to direct stereoselective alkylation.Glycine enolates
Catalytic Enantioselective Reduction (e.g., Corey-Itsuno) Use of a chiral catalyst (e.g., oxazaborolidine) for the stereoselective reduction of a ketone.Trichloromethyl ketones
Chiral Ni(II) Complex Homologation Diastereoselective alkylation of a chiral glycine Schiff base complex.Glycine Schiff base Ni(II) complexes

Enantioselective Catalysis in Derivatization

Enantioselective catalysis can also be employed in the derivatization of racemic or prochiral starting materials to generate chiral products. While the direct enantioselective derivatization of this compound is less commonly reported than its de novo synthesis, related methodologies highlight the potential of this approach. For instance, cinchona alkaloid-catalyzed aza-Henry reactions have been used for the enantioselective synthesis of D-α-amino amides from aliphatic aldehydes. rsc.orgrsc.org This demonstrates the power of organocatalysis in creating chiral centers in amino acid derivatives.

Recent advances in asymmetric catalysis, including the use of N-heterocyclic carbenes (NHCs) and bifunctional catalysts, have expanded the toolbox for the enantioselective synthesis of a wide range of chiral molecules, which could potentially be adapted for the derivatization of this compound. frontiersin.org

Chiral Resolution Methods for Racemic Mixtures

When a racemic mixture of this compound is produced, chiral resolution is necessary to separate the enantiomers.

Classical resolution involves the formation of diastereomeric salts by reacting the racemic acid with a chiral resolving agent, which is typically a chiral base. Common resolving agents include naturally derived alkaloids like those from the cinchona family (e.g., quinine, quinidine) and other chiral amines. buchler-gmbh.com The resulting diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. rsc.orgrsc.org After separation, the desired enantiomer of the acid can be recovered by removing the resolving agent.

Chiral chromatography is another powerful technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. researchgate.net Various CSPs are commercially available, and methods have been developed for the chiral separation of N-t-BOC amino acids. sigmaaldrich.com High-performance liquid chromatography (HPLC) with a chiral column is a common analytical and preparative method for obtaining enantiomerically pure amino acids. researchgate.net

Chiral Resolution MethodPrincipleCommon Reagents/Materials
Classical Resolution (Diastereomeric Salt Formation) Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility.Chiral amines (e.g., Cinchona alkaloids), Chiral acids (e.g., tartaric acid derivatives)
Chiral Chromatography Differential interaction of enantiomers with a chiral stationary phase leading to separation.Chiral Stationary Phases (CSPs) for HPLC or GC

Derivatization and Functionalization Strategies

The ability to introduce specific functional groups onto the this compound scaffold is crucial for its application in areas like click chemistry and bioconjugation. These modifications allow for the site-specific attachment of other molecules, such as fluorescent probes, drugs, or biomolecules.

Introduction of Azido (B1232118) Functionalities for Click Chemistry

The azide (B81097) group is a key functional group for "click chemistry," a set of biocompatible reactions that are rapid, high-yielding, and specific. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example, forming a stable triazole linkage.

The synthesis of azido-functionalized this compound can be achieved through various methods. One common strategy involves the conversion of a suitable precursor, such as a hydroxyl or bromo derivative of the amino acid side chain, into an azide. For example, Nα-Boc-Nε-azido-L-lysine, a structurally related amino acid, is synthesized and widely used for introducing an azide handle into peptides. chemimpex.com This suggests that a similar approach, starting from a 6-hydroxy or 6-bromo derivative of this compound, would be a viable route. The synthesis of aryl azide-based unnatural amino acid motifs, including norleucine derivatives, has been reported via Pd(II)-catalyzed arylation. researchgate.net

The introduction of an azido group allows for the subsequent conjugation with alkyne-containing molecules, which is a powerful tool in chemical biology and materials science. tcichemicals.comiris-biotech.de

Azido-Functionalized CompoundPrecursorSynthetic ApproachApplication
6-Azido-2-(Boc-amino)hexanoic acid 6-Hydroxy-2-(Boc-amino)hexanoic acid or 6-Bromo-2-(Boc-amino)hexanoic acidNucleophilic substitution with an azide source (e.g., sodium azide).Click Chemistry (CuAAC)
Nα-Boc-Nε-azido-L-lysine Nα-Boc-L-lysineDiazotransfer reaction on the ε-amino group.Peptide modification, Bioconjugation

Aminooxy and Hydroxy Modifications for Bioconjugation

The introduction of hydroxyl and aminooxy groups provides alternative handles for bioconjugation.

Hydroxy modifications are valuable as the hydroxyl group can serve as a site for further functionalization, such as esterification or etherification. Boc-L-6-hydroxynorleucine is a commercially available derivative that can be directly incorporated into peptides or used as a starting material for further chemical modifications. chemimpex.com Its presence allows for the attachment of various molecules, enhancing the functionality of peptides and proteins. chemimpex.com

Aminooxy modifications enable chemoselective ligation with molecules containing aldehyde or ketone groups, forming stable oxime linkages. This reaction is highly specific and can be performed under mild, physiological conditions, making it ideal for bioconjugation. The synthesis of aminooxy-derivatized amino acids typically involves coupling (aminooxy)acetic acid to a free amino group on the amino acid side chain. For instance, (S)-2-(Fmoc-amino)-3-[2-(Boc-aminooxy)acetamido]propanoic acid is an example of an aminooxy-functionalized amino acid. acrotein.com A similar strategy could be employed by coupling Boc-(aminooxy)acetic acid to the side chain of a suitably protected 2,6-diaminohexanoic acid derivative, followed by protection of the alpha-amino group with a Boc group. The use of (aminooxy)acetic acid as a 'carbonyl capture' reagent during peptide cleavage highlights its utility in bioconjugation strategies. researchgate.net

Functional GroupKey FeaturesTypical Application
Hydroxyl (-OH) Can be further functionalized via esterification, etherification, etc.Protein engineering, Drug development
Aminooxy (-ONH2) Reacts chemoselectively with aldehydes and ketones to form stable oxime bonds.Bioconjugation, Peptide ligation

Vinyl Monomer Derivatizations for Polymer Science

The incorporation of amino acid moieties into polymers is a significant area of research in materials science, aiming to create biocompatible and functional materials. This compound can be derivatized into vinyl monomers, which can then undergo polymerization to form polymers with amino acid side chains. A common strategy to achieve this is through the esterification of the carboxylic acid group of the Boc-protected amino acid with a hydroxyl-containing vinyl monomer, such as 2-hydroxyethyl methacrylate (B99206) (HEMA).

While specific literature detailing the synthesis of a vinyl monomer directly from this compound is not abundant, general methodologies for the synthesis of vinyl amino acid monomers are well-established and applicable. A general synthetic route involves the coupling of a Boc-protected amino acid with a vinyl-functionalized alcohol. For instance, the reaction of a Boc-amino acid with HEMA can be facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). This reaction yields the corresponding (meth)acrylate monomer with the amino acid side chain.

These synthesized monomers can then be polymerized using techniques such as atom transfer radical polymerization (ATRP), which allows for the creation of well-defined polymers with controlled molecular weights and low polydispersity. The resulting polymers, after the removal of the Boc protecting group, possess free amino groups along the polymer chain, which can be further functionalized or can impart specific properties to the material, such as hydrophilicity or the ability to interact with biological molecules.

A study on the synthesis of poly(L-homoallylglycine), a polypeptide with alkene-bearing side chains, demonstrates a related approach. While not a vinyl monomer in the traditional sense for addition polymerization, the alkene functionality allows for post-polymerization modification via thiol-ene chemistry, showcasing another avenue for the functionalization of amino acid-based polymers. researchgate.net

Monomer Type General Synthetic Strategy Polymerization Method Potential Functionality
(Meth)acrylateEsterification of this compound with a hydroxyl-containing vinyl monomer (e.g., HEMA) using a coupling agent (e.g., DCC/DMAP).Atom Transfer Radical Polymerization (ATRP), Free Radical PolymerizationBiocompatibility, functional side chains for further modification.
Alkene-bearingSynthesis of a derivative with a terminal alkene on the side chain.Ring-Opening Polymerization (ROP) of the corresponding N-carboxyanhydride (NCA).Post-polymerization modification via thiol-ene chemistry.

Conjugation with Heterocyclic and Aromatic Moieties

The conjugation of this compound with heterocyclic and aromatic systems is a key strategy in medicinal chemistry and drug discovery to create hybrid molecules with enhanced biological activity or specific targeting properties. The carboxylic acid functionality of Boc-norleucine serves as a convenient handle for amide bond formation with amino-functionalized heterocycles or aromatic compounds.

A general and widely used method for this conjugation is peptide coupling. This involves activating the carboxylic acid of this compound with a coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. The activated amino acid is then reacted with the amine group of the heterocyclic or aromatic moiety to form a stable amide bond.

Several studies have demonstrated the conjugation of various Boc-protected amino acids, including norleucine, to different heterocyclic scaffolds. For example, a series of amino acid conjugates of benzylpiperazine derivatives have been synthesized by coupling various Boc-amino acids with benzylpiperazine. nih.govmdpi.com After the coupling reaction, the Boc protecting group is typically removed using an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to yield the final conjugate. nih.govmdpi.com

In another example, Boc-protected amino acids have been conjugated to oxoazabenzo[de]anthracenes. nih.govmdpi.com This was achieved by treating the heterocyclic intermediate with the Boc-amino acid in the presence of DCC and DMAP in dichloromethane, followed by deprotection of the Boc group with TFA to furnish the final hybrid molecules. nih.govmdpi.com

The synthesis of C5-indole motif-installed amino acid derivatives, including those of norleucine, has been accomplished through C-H arylation reactions of carboxamides with 5-iodoindoles. researchgate.net This methodology provides a direct way to form a carbon-carbon bond between the amino acid side chain and an aromatic system.

Furthermore, a protocol for the synthesis of bestatin (B1682670) derivatives, which are dipeptide mimetics, involves the use of N-Boc-D-amino acids. nih.gov In this multi-step synthesis, the N-Boc-D-amino acid is first converted to a Weinreb amide, which is then reduced to an aldehyde. nih.gov Subsequent reactions lead to the formation of an α-hydroxy-β-amino acid, which is then coupled to another amino acid, such as leucine (B10760876), to form the final bestatin derivative containing an aromatic side chain. nih.gov This highlights a more complex synthetic route where the amino acid is modified before conjugation.

The table below summarizes some examples of the conjugation of Boc-amino acids with heterocyclic and aromatic moieties, with methodologies that are applicable to this compound.

Conjugate Type Heterocyclic/Aromatic Moiety Coupling Reagents/Method Reference
Heterocyclic ConjugateBenzylpiperazineBoc-amino acid, Benzylpiperazine, Coupling agents nih.govmdpi.com
Heterocyclic ConjugateOxoazabenzo[de]anthracenesBoc-amino acid, DCC, DMAP nih.govmdpi.com
Aromatic Conjugate5-IodoindolesC-H arylation of carboxamides researchgate.net
Aromatic Conjugate (Bestatin derivative)Phenyl group (from Phenylalanine)Multi-step synthesis involving Weinreb amide formation and subsequent coupling nih.gov

Advanced Applications in Peptide and Peptidomimetic Chemistry

Role as a Core Building Block in Synthetic Peptide Chemistry

2-(Boc-amino)hexanoic acid serves as a fundamental building block in the synthesis of peptides, enabling the creation of intricate and functionally diverse molecules for research and therapeutic development. chemimpex.com The Boc group provides a stable and reliable means of protecting the amino functionality, allowing for controlled and sequential peptide bond formation. smolecule.com

Research has demonstrated the successful incorporation of similar amino acid derivatives into various peptide sequences. For instance, derivatives of 6-aminohexanoic acid have been used to enhance the stability and bioavailability of peptide drugs. smolecule.com The flexibility of the hexanoic acid chain can also be exploited to introduce conformational constraints or to act as a spacer element within a peptide sequence, influencing its three-dimensional structure and biological activity. nih.gov

The unique properties of this compound make it a valuable component in the design of specialized research tools and agents. Its incorporation can facilitate the development of peptides with enhanced resistance to enzymatic degradation, a crucial attribute for probes used in biological assays. cpcscientific.com The hydrophobic nature of the hexanoic acid side chain can be leveraged to improve the interaction of peptide-based probes with cell membranes or hydrophobic pockets of target proteins. nih.gov

Furthermore, the amino group, once deprotected, provides a reactive handle for the attachment of various labels, such as fluorescent dyes, biotin, or radioactive isotopes. This enables the creation of tagged peptides for use in a wide range of applications, including immunoassays, fluorescence microscopy, and in vivo imaging. The ability to introduce such modifications at specific positions within a peptide sequence allows for the precise tracking and quantification of biological processes.

This compound is a key building block in the development of peptidomimetics and non-natural peptides. cpcscientific.com Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability, bioavailability, and target selectivity. sigmaaldrich.com The incorporation of non-canonical amino acids like this compound is a common strategy to achieve these improvements. nih.gov

The flexible hexanoic acid side chain can be used to create novel peptide backbone structures and to introduce conformational constraints that mimic the secondary structures of natural peptides, such as β-turns. nih.gov This is particularly important for designing molecules that can effectively interact with specific biological targets. By replacing natural amino acids with this compound, researchers can create peptides that are less susceptible to proteolytic degradation, leading to a longer duration of action in vivo. cpcscientific.com

The following table summarizes the properties of some non-canonical amino acids used in peptidomimetic design:

Amino Acid DerivativeKey Structural FeatureApplication in Peptidomimetics
This compoundC6 alkyl chain with Boc-protected amineIntroduces hydrophobicity, flexibility, and a site for conjugation. smolecule.comnih.gov
β-amino acidsAmino group on the β-carbonInduce specific secondary structures and increase proteolytic stability. cpcscientific.com
N-alkylated amino acidsAlkyl group on the amide nitrogenRestrict backbone conformation and improve membrane permeability. cpcscientific.com
Aromatic amino acidsPhenyl or other aromatic groupsParticipate in π-π stacking interactions and can enhance binding affinity. cpcscientific.com

Design of Peptide-Based Research Tools and Agents

Synthesis of Bioconjugates and Hybrid Molecular Architectures

The chemical reactivity of this compound, particularly after the removal of the Boc protecting group, makes it an excellent component for the synthesis of bioconjugates and complex hybrid molecules. chemimpex.com These constructs combine the properties of peptides with other biomolecules or synthetic moieties to create novel functionalities.

Peptide-oligonucleotide conjugates (POCs) are chimeric molecules that merge the specific recognition capabilities of oligonucleotides with the diverse functionalities of peptides. csic.es this compound can serve as a linker to connect these two components. google.com Following its incorporation into a peptide sequence and deprotection, the resulting free amino group can be reacted with a modified oligonucleotide to form a stable covalent bond. researchgate.net

The hexanoic acid chain acts as a flexible spacer, ensuring that the peptide and oligonucleotide moieties can adopt their functional conformations without steric hindrance. These POCs have applications as molecular probes for detecting specific DNA or RNA sequences, with the peptide portion potentially enhancing cellular uptake or providing a signal for detection. rsc.org The synthesis of such conjugates often involves solid-phase techniques where the peptide is first assembled, followed by the attachment of the oligonucleotide. mdpi.com

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. chemsrc.commedchemexpress.com These molecules consist of a ligand for the target protein, a ligand for the E3 ligase, and a linker connecting them. 6-Aminohexanoic acid derivatives, including this compound, are commonly used as building blocks for these linkers. medkoo.com

The length and flexibility of the linker are critical for the efficacy of a PROTAC, as they determine the correct spatial orientation of the target protein and the E3 ligase for efficient ubiquitination. The hexanoic acid chain provides a desirable degree of flexibility and hydrophobicity for the linker. nih.gov The terminal carboxylic acid of this compound can be coupled to one of the ligands, while the amino group, after deprotection, can be attached to the other ligand, forming a stable amide bond. medkoo.com

The use of this compound and similar aliphatic linkers allows for the systematic variation of linker length and composition, enabling the optimization of PROTAC activity. broadpharm.com

Glycoprobe Precursors for Surface-Based Sugar-Protein Interaction Studies

The study of carbohydrate-protein interactions is fundamental to understanding many biological processes. Glycoprobes, which are molecules designed to mimic natural glycans, are essential tools in this field. The synthesis of these probes often relies on the strategic use of protected amino acids to create a scaffold that presents a sugar molecule for interaction studies on surfaces, such as those used in surface plasmon resonance (SPR). nih.gov

A common strategy involves creating aminooxy-functionalized peptides that can be chemoselectively ligated to the reducing end of a carbohydrate to form a stable oxime linkage. nih.govupf.edu In this context, Boc-protected amino acids are instrumental. For instance, research has demonstrated an optimized synthesis of aminooxy-peptides (Aoa-peptides) that act as glycoprobe precursors. nih.gov This process involves the solid-phase synthesis of a peptide, which may include a spacer element like ε-amino hexanoic acid (Ahx) to enhance the accessibility of the probe. nih.govupf.edu

Subsequently, a Boc-protected aminooxy acid, such as Boc-aminooxyacetic acid (Boc-Aoa-OH), is coupled to the peptide's N-terminus. nih.govupf.edu The choice of coupling reagents is critical to prevent side reactions and ensure high yields of the desired functionalized peptide. nih.gov Studies have shown that using carbodiimide-based activation, like with N,N'-diisopropylcarbodiimide (DIC), provides a cleaner and more efficient reaction compared to other methods. nih.govupf.edu The Boc protecting group is then removed under acidic conditions to reveal the reactive aminooxy group, ready for ligation with a sugar molecule. The resulting glycoprobe can then be immobilized on a sensor chip for real-time analysis of sugar-protein binding events. nih.gov

The role of this compound in these systems is as a non-proteinogenic building block within the peptide sequence, contributing its hydrophobic hexyl side chain to influence the probe's orientation and interaction with the surface, or as a foundational component for building more complex linkers.

Table 1: Optimization of Boc-Aoa-OH Coupling to a Peptide-Spacer (Ahx-GFAKKG-amide) for Glycoprobe Synthesis. nih.gov
Coupling ReagentEquivalents of ReagentReaction Time (min)Yield of Aoa-peptide (%)
HBTU/DIEA1.9 / 3.86045
DIC106093
DIC515>95

Supramolecular Assembly and Advanced Material Science Applications

The ability of molecules to spontaneously organize into well-defined, non-covalent structures is the foundation of supramolecular chemistry and a key driver in the development of advanced materials. Boc-protected amino acids, including this compound, are pivotal in guiding these self-assembly processes.

Self-Assembling Peptide Structures and Their Controlled Formation

Peptides containing Boc-protected amino acids can self-assemble into a variety of ordered nanostructures, such as nanotubes, nanorods, spheres, and helices. iitg.ac.innih.gov This assembly is driven by a combination of non-covalent interactions, including hydrogen bonding between peptide backbones, as well as hydrophobic and π–π stacking interactions involving the side chains and the bulky, hydrophobic Boc group. mdpi.com

The final morphology of the supramolecular structure is highly dependent on the peptide sequence, the chirality of the amino acids (L vs. D), and the nature of the protecting groups. iitg.ac.in For example, research on Boc-protected dipeptides has shown that subtle changes in the amino acid side chains can lead to vastly different architectures. iitg.ac.in The co-assembly of different peptide building blocks, such as mixing a simple dipeptide with its Boc-protected analog, can be used to control the dimensions of the resulting nanostructures, demonstrating a "disruptive" co-assembly that can tune the length of nanotubes. nih.gov The Boc group, by adding steric bulk and modifying the hydrogen-bonding network, plays a crucial role in dictating these outcomes. mdpi.comrsc.org The incorporation of this compound into a peptide sequence would contribute a significant hydrophobic element, influencing the packing and ultimate form of the self-assembled material. iitg.ac.in

Table 2: Influence of Chirality and Side Chain on the Supramolecular Assembly of Boc-Dipeptides. iitg.ac.in
PeptideCrystalline StructureMorphology in Solution
Boc-L-Ile-L-Phe-OMeSingle helix-likeHelical ribbon-like
Boc-L-Ile-D-Phe-OMeDiscontinued double helix-likeNanorod-like
Boc-L-Ile-L-Phg-OMeCylinder-likeNanotube-like
Boc-L-Ile-D-Phg-OMeDiscontinued double helix-likeNanorod-like

Functionalized Polymers and Oligomers for Specific Applications

Boc-protected amino acids are versatile building blocks for synthesizing functionalized polymers and oligomers with tailored properties. researchgate.netrsc.org The Boc group serves as a robust protecting group that allows for the polymerization of monomers containing an amino functionality, which would otherwise interfere with the polymerization process. researchgate.net After the polymer backbone has been formed, the Boc group can be easily removed under acidic conditions to expose the primary amine, which is then available for a wide range of post-polymerization modifications. researchgate.net

For instance, novel lysine-based vinyl monomers bearing a Boc-protected amine have been synthesized and polymerized in a controlled fashion. researchgate.net After deprotection, the resulting polymer, featuring pendant amino groups, can be used for specific applications like the kinetic resolution of racemic amino acids. researchgate.net Similarly, this compound can be incorporated into polymer backbones or as a side chain. chemimpex.com This introduces a six-carbon aliphatic chain, providing flexibility and hydrophobicity, while the protected amine offers a site for future functionalization to create materials for bioconjugation, drug delivery, or advanced coatings. chemimpex.comsoton.ac.uk

Design of Molecular Scaffolds for Drug Discovery and Material Science

In drug discovery and material science, molecular scaffolds provide a core structure upon which multiple functional groups, ligands, or effector molecules can be precisely arranged. nih.govmdpi.com This multivalent presentation can significantly enhance the affinity and specificity of interactions with biological targets. nih.gov Boc-aminohexanoic acid, including both 2- and 6-amino isomers, is frequently employed as a flexible linker or spacer arm in the design of these complex scaffolds. nih.govmedchemexpress.commdpi.com

Research has shown the use of adamantane (B196018) as a rigid, tetrafunctional core for creating multivalent structures targeting cancer cells. nih.gov In these designs, Boc-protected aminohexanoic acid is used as a spacer to connect molecules to the scaffold. nih.gov The use of the Boc group provides an essential orthogonal protection strategy, allowing chemists to build the scaffold and attach specific ligands in a stepwise manner without unintended cross-reactivity. mdpi.com The linker's length and flexibility, provided by the hexanoic acid chain, can be crucial for positioning the attached molecules optimally for biological interactions, avoiding steric hindrance at the scaffold's core. nih.gov Once the scaffold is assembled, the Boc group is cleaved to reveal the amine, which is then used to conjugate a final component, such as a therapeutic agent or an imaging dye. nih.govsnmjournals.org

Table 3: Components of a Modular Adamantane-Based Scaffold for Tumor Targeting. nih.gov
ComponentFunctionExample Molecule/Group
CoreRigid multivalent presentationAdamantane
Ligand Conjugation SiteAttachment of targeting moleculesCarboxylic acid groups
Spacer/LinkerProvides flexibility and avoids steric hindranceBoc-aminohexanoic acid
Effector Conjugation SiteAttachment of imaging or therapeutic agentsPrimary amine (from deprotected linker)

Interdisciplinary Research Applications

Contributions to Chemical Biology and Proteomics Research

In the realms of chemical biology and proteomics, the ability to introduce unnatural amino acids (UAAs) into proteins provides a powerful method for studying and engineering protein function. 2-(Boc-amino)hexanoic acid plays a significant role in these endeavors through genetic code expansion and the development of site-specific probes.

Genetic code expansion (GCE) is a revolutionary technique that allows for the site-specific incorporation of UAAs into proteins in living organisms. nih.govpreprints.org This is typically achieved by repurposing a stop codon, such as the amber codon (UAG), to encode a UAA. google.com This process requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the UAA and does not cross-react with endogenous cellular components. nih.gov

While direct incorporation of this compound itself is a subject of ongoing research, the principle has been successfully demonstrated with structurally similar Boc-protected amino acids. For instance, researchers have genetically encoded Nε-Boc-L-lysine (BocK) to produce modified versions of the antimicrobial peptide nisin. researchgate.net In these studies, the Boc group serves as a handle for further chemical modification or to study the effects of a blocked lysine (B10760008) side chain on peptide activity. Similarly, ε-N-Boc protected aminooxy-lysine has been genetically encoded and subsequently deprotected to enable the chemical ubiquitination of proteins for structural and biochemical analysis. nih.gov These examples highlight the potential of using Boc-protected amino acids like this compound as precursors for introducing novel functionalities into proteins through GCE. The Boc group can be removed post-translationally under specific conditions to reveal the desired functional group.

The precise labeling of proteins with probes such as fluorophores or affinity tags is crucial for studying their localization, interactions, and dynamics within the complex environment of a living cell. nih.gov this compound derivatives are instrumental in the development of such probes. A key strategy involves the use of bioorthogonal chemistry, where chemical reactions occur selectively and efficiently in a biological system without interfering with native biochemical processes. frontiersin.org

A prominent example is the use of "click" chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). frontiersin.org Researchers have synthesized and incorporated 6-azido-norleucine, a derivative of norleucine, into proteins. frontiersin.org This azide-functionalized amino acid can then be specifically reacted with an alkyne-containing probe, such as a fluorescent dye, to label the protein at a precise location. The synthesis of such derivatives often starts from a Boc-protected amino acid, which allows for the selective introduction of the azide (B81097) functionality. This approach of combining genetic encoding of a reactive handle with subsequent bioorthogonal ligation provides a powerful toolkit for cell biologists.

Application AreaSpecific TechniqueRole of this compound/DerivativeReference
Genetic Code ExpansionStop Codon SuppressionPrecursor for unnatural amino acid incorporation nih.govresearchgate.net
Site-Specific LabelingBioorthogonal "Click" ChemistryPrecursor for azide-functionalized norleucine for probe attachment frontiersin.org

Genetic Code Expansion for Unnatural Amino Acid Incorporation

Role in Organic Synthesis and Catalysis

Beyond its applications in biological systems, this compound is a valuable reagent in organic synthesis, particularly in stereoselective reactions and as a precursor for complex, biologically relevant molecules.

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. Chiral auxiliaries are compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. nih.gov N-Boc protected amino acids, including this compound, can serve as or be derived from chiral pool starting materials for such transformations. rsc.org

For example, chiral Ni(II) complexes of Schiff bases derived from amino acids are used for the asymmetric synthesis of other tailor-made amino acids. mdpi.com While not always the direct chiral auxiliary itself, the inherent chirality of L- or D-2-(Boc-amino)hexanoic acid makes it a valuable starting material for the synthesis of more complex chiral ligands and reagents used in asymmetric catalysis. The Boc group plays a crucial role in these syntheses by protecting the amino group and influencing the solubility and reactivity of the molecule during transformations.

This compound and its derivatives are fundamental building blocks in the synthesis of a wide array of complex organic molecules with interesting biological activities. rsc.org The Boc protecting group is stable under a variety of reaction conditions but can be easily removed with acid, making it ideal for multi-step syntheses.

One notable example is the use of N-Boc-L-6-hydroxynorleucine in the synthesis of bioactive macrocycles. mdpi.com These cyclic compounds often exhibit potent biological activities due to their constrained conformations. In one study, N-Boc-L-6-hydroxynorleucine was a key intermediate in the construction of a complex macrocyclic peptide mimic. mdpi.com Furthermore, N-Boc-norleucine derivatives have been utilized in palladium-catalyzed cross-coupling reactions to create polyaryl unnatural amino acids, which are of interest for developing novel materials and therapeutics. The synthesis of these complex structures often involves the initial protection of the amino acid as its N-Boc derivative to ensure selective reactions at other parts of the molecule. rsc.org

The principles of green chemistry aim to design chemical processes that are more environmentally friendly, for example, by using safer solvents, reducing waste, and employing catalytic methods. The synthesis and modification of amino acids and their derivatives are increasingly being viewed through this lens. rsc.org

In the context of this compound, green chemistry approaches are relevant in both its synthesis and its use. For instance, research has focused on developing safer and more efficient methods for synthesizing N-Boc-β³-amino acid methyl esters from α-amino acids, avoiding hazardous reagents traditionally used in homologation reactions. rsc.org The use of biocatalysis, employing enzymes for specific transformations, is another key area of green chemistry. Enzymes like amino acid dehydrogenases can be used for the stereoselective synthesis of amino acids, offering a green alternative to traditional chemical methods. nih.gov Furthermore, the Boc protecting group itself is considered relatively "green" in peptide synthesis because its removal with acid generates only gaseous byproducts (isobutylene and carbon dioxide).

Research AreaApplicationCompound Derivative
Stereoselective SynthesisChiral Pool Starting MaterialL/D-2-(Boc-amino)hexanoic acid
Complex Molecule SynthesisPrecursor for MacrocyclesN-Boc-L-6-hydroxynorleucine
Green ChemistrySafer Homologation ReactionsN-Boc-α-amino acids

Precursor for Complex Organic Molecules with Biological Relevance

Advanced Analytical and Computational Studies

The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function of hexanoic acid introduces specific steric and electronic properties that are leveraged in a variety of research applications. Understanding these properties requires a suite of advanced analytical and computational techniques.

Spectroscopic Characterization Techniques for Structural Elucidation

The precise structure and purity of this compound are confirmed using a combination of spectroscopic methods. These techniques provide a detailed picture of the molecular architecture. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for structural confirmation. rsc.orgnih.gov In ¹H NMR, characteristic signals include the nine equivalent protons of the Boc group's tert-butyl moiety, which appear as a singlet, and the protons of the hexanoic acid backbone. nih.gov 2D NMR techniques like COSY and HSQC are employed to resolve complex signal overlaps that can arise from conformational flexibility.

Infrared (IR) Spectroscopy : IR spectra provide evidence of key functional groups. rsc.orgnih.gov Characteristic absorption bands include those for the N-H bond of the carbamate (B1207046), the C=O stretching of the carbamate, and the C=O stretching of the carboxylic acid.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the exact molecular weight, confirming the elemental composition of the compound. rsc.orgnih.gov

Table 1: Representative Spectroscopic Data for this compound and Related Structures

Technique Feature Typical Chemical Shift / Value Reference
¹H NMR Boc-group (9H, singlet) ~1.35-1.44 ppm nih.gov
α-CH (1H, multiplet) ~3.75-4.68 ppm nih.govcdnsciencepub.com
NH (1H, doublet) ~5.00-6.74 ppm nih.govcdnsciencepub.com
¹³C NMR Boc C(CH₃)₃ ~27.5-28.7 ppm icm.edu.plmdpi.com
Boc C (CH₃)₃ ~77.7-83.5 ppm icm.edu.plmdpi.com
Carbamate C=O ~155.9 ppm icm.edu.pl
Carboxylic Acid C=O ~178.4 ppm icm.edu.pl
IR (KBr) N-H Stretch ~3345-3355 cm⁻¹ cdnsciencepub.com
C=O Stretch (Carbamate) ~1697-1700 cm⁻¹ cdnsciencepub.com
C=O Stretch (Carboxylic Acid) ~1732-1750 cm⁻¹ cdnsciencepub.com
HRMS (ESI) [M+H]⁺ Confirms molecular formula C₁₁H₂₁NO₄ rsc.orgnih.gov

This table presents typical data ranges compiled from studies on this compound and structurally similar compounds. Exact values can vary based on solvent and experimental conditions.

Computational Modeling and Quantum Chemical Calculations (e.g., Density Functional Theory)

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the behavior of this compound at the molecular level. nih.gov These studies complement experimental findings and provide predictive power.

DFT calculations are instrumental in mapping out the energetic landscapes of chemical reactions. For reactions involving Boc-protected amino acids, computational studies can identify the structure of transition states and intermediates, thereby elucidating the reaction mechanism. acs.org For instance, DFT has been used to explain the mechanisms of ring-opening reactions in related N-Boc-protected amino esters and to understand the diastereoselectivity in cross-benzoin reactions involving N-Boc-protected α-amino aldehydes. acs.orgbeilstein-journals.orgbeilstein-journals.org These theoretical models help rationalize why certain products are formed over others by comparing the energy barriers of different reaction pathways. chemrxiv.org

As this compound is a chiral molecule, understanding and predicting its enantioselective behavior is crucial. DFT calculations can model the transition states of asymmetric reactions to predict which enantiomer will be preferentially formed. acs.org This is achieved by calculating the energetic differences between the diastereomeric transition states leading to the (R) and (S) products. acs.orgresearchgate.net Furthermore, computational modeling can simulate the interaction between N-protected amino acids and chiral selectors or receptors, providing a basis for designing enantioselective separation methods or catalysts. researchgate.net Studies have shown that for certain reactions, the enantioselectivity increases with longer alkyl chains, as seen in hexanoic acid derivatives compared to shorter-chain acids. acs.org

Understanding how this compound or peptides derived from it interact with biological targets like enzymes or receptors is a key area of research. Computational techniques such as molecular docking and molecular dynamics (MD) simulations are used to predict the binding poses and affinities of these molecules. These models can reveal crucial intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govconicet.gov.ar For example, DFT and force-field calculations have been used to model the binding properties of N-protected amino acids to synthetic macrocyclic receptors, with calculated binding free energies showing excellent agreement with experimental data from NMR titrations. researchgate.netmdpi.com

Prediction of Enantioselectivity and Chiral Recognition

High-Throughput Screening and Combinatorial Library Synthesis for Discovery

This compound is a valuable building block in the construction of combinatorial chemical libraries. medchemexpress.com These libraries, containing thousands to millions of related compounds, are essential for modern drug discovery and materials science, allowing for the rapid screening of vast chemical space to identify molecules with desired properties. peptide.com

The "split-mix" synthesis strategy is a common method for generating large one-bead-one-compound (OBOC) libraries. peptide.com In this process, this compound, along with other Boc- or Fmoc-protected amino acids, can be used in sequential coupling steps to build diverse peptide or peptoid libraries on a solid support resin. nih.govrsc.org

High-throughput screening (HTS) methods are then used to test these libraries for activity. iris-biotech.de For example, libraries of non-canonical amino acids have been screened to engineer aminoacyl-tRNA synthetases for the genetic incorporation of novel amino acids into proteins. nih.gov Derivatives of this compound have been included in such screening efforts. medchemexpress.comnih.gov The combination of combinatorial synthesis, using building blocks like this compound, and HTS provides a powerful platform for discovering new catalysts, therapeutic leads, and functional materials. iris-biotech.desoton.ac.uk

Future Directions and Emerging Research Avenues

Innovation in Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of Boc-protected amino acids is undergoing a significant transformation, moving towards more efficient and environmentally benign processes. Traditional methods are often resource-intensive, but modern chemistry is addressing these challenges through several innovative approaches.

A key area of development is the use of enzymatic synthesis. Biocatalysis, using enzymes or whole-cell systems, offers a green alternative to conventional chemical synthesis. Enzymes can operate under mild conditions with high chemo-, regio-, and enantioselectivity, which can simplify production processes, reduce by-products, and yield products with high optical purity. nih.gov For instance, engineered enzymes like tryptophan synthase and commercial proteases such as Optimase M-440 have been used for the synthesis of non-canonical amino acids and their conjugates, demonstrating the potential for biocatalytic routes for compounds like 2-(Boc-amino)hexanoic acid. nih.govresearchgate.net This approach not only enhances sustainability but also obviates the need for complex protecting group strategies. nih.gov

Flow chemistry, combined with greener solvent systems, also presents a promising frontier. chemrxiv.org Continuous flow processes can improve reaction efficiency, safety, and scalability. Research into solvent alternatives, such as anisole/DMSO mixtures, aims to replace commonly used but toxic solvents like N,N-dimethylformamide (DMF). chemrxiv.org Furthermore, the integration of microwave-assisted synthesis has been shown to accelerate reaction times for both peptide coupling and Boc-group deprotection, leading to higher purity of the final product. nih.gov

MethodTraditional ApproachInnovative ApproachKey Advantages
Catalysis Stoichiometric reagentsEnzymatic catalysis (e.g., lipases, proteases) rsc.orgmdpi.comHigh selectivity, mild conditions, reduced waste
Solvents Toxic solvents (e.g., DMF)Greener solvent systems (e.g., Anisole/DMSO) chemrxiv.org, Water nih.govReduced environmental impact, improved safety
Process Batch synthesisContinuous flow chemistry chemrxiv.org, Microwave-assisted synthesis nih.govIncreased efficiency, better process control, faster reactions

Novel Applications in Chemical Probes and Diagnostic Tools

The unique structure of this compound makes it a valuable component in the development of sophisticated chemical probes and diagnostic tools. The Boc group facilitates the controlled assembly of peptides, which can then be functionalized to serve as probes for complex biological processes. rsc.org

Fluorescent amino acids are increasingly used to study enzyme mechanisms and protein-protein interactions. rsc.org By incorporating a fluorescent group, peptides containing derivatives of this compound can act as sensitive reporters. For example, such peptides can be designed to monitor enzyme activity through Förster Resonance Energy Transfer (FRET).

Furthermore, Boc-protected amino acids are instrumental in bioconjugation, the process of linking biomolecules to other molecules or surfaces. chemimpex.comchemimpex.com This is crucial for creating diagnostic agents that can detect specific biomarkers with high precision. chemimpex.com The related compound, 6-(Boc-amino)hexanoic acid, is used in preparing esters with antibacterial properties and as a linker in various biochemical applications. fishersci.canih.gov A derivative, (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid, is used in synthesizing substances that enhance the luminescence of alkaline phosphatase substrates, a technique valuable in many diagnostic assays. medchemexpress.com

Application AreaDescriptionExample
Fluorescent Probes Incorporation into peptides to create probes for monitoring biological events like protein folding and enzyme activity. rsc.orgPeptides designed for FRET-based assays.
Bioconjugation Used as a linker to attach biomolecules to drugs, imaging agents, or surfaces for targeted therapy and diagnostics. chemimpex.comchemimpex.comCreating stable linkages between proteins and antibodies to enhance drug delivery. chemimpex.com
Diagnostic Agents Development of molecules that aid in the detection of specific biomolecules in medical assays. chemimpex.comSynthesis of compounds that enhance luminescence in enzyme-based diagnostic tests. medchemexpress.com
Targeted Therapeutics Conjugation of cytotoxic agents to amino acids to target specific cellular transporters. plos.orgQuinone-amino acid conjugates designed to target Leishmania transporters. plos.org

Exploration in Advanced Functional Materials and Nanotechnology

The field of materials science is increasingly turning to bio-inspired building blocks like amino acids to create novel functional materials with unique properties. The self-assembly of amino acids and short peptides is a powerful tool for bottom-up fabrication of nanostructures such as fibers, tubes, and spheres. researchgate.net These materials are attractive due to their biocompatibility, biodegradability, and structural tunability. researchgate.net

The Boc protecting group plays a role in controlling the synthesis of these building blocks. For example, N-Boc protected dipeptides can self-assemble into highly ordered nanostructures, including nanotubes and nanospheres with remarkable mechanical stiffness. rsc.org These structures have potential applications in regenerative medicine, light harvesting, and biosensing. rsc.org

A significant application is in the synthesis of dendrimers. The related compound, (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid, serves as a key derivative for creating multifunctional amphiphilic peptide dendrimers. medchemexpress.comchemsrc.com These highly branched, tree-like macromolecules have been explored as non-viral vectors for gene delivery in cancer therapy. chemsrc.com Similarly, 6-aminohexanoic acid has been used as a flexible spacer to modify the properties of PAMAM dendrimers for drug and gene delivery systems. nih.gov The ability to precisely engineer these materials at the molecular level opens up possibilities for creating advanced drug delivery systems, tissue engineering scaffolds, and functionalized nanowires. cam.ac.uk

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Machine learning (ML) models can now predict the outcomes of chemical reactions and optimize synthetic pathways. chemrxiv.orgacs.org For instance, deep learning models can analyze vast datasets from automated peptide synthesizers to predict sequence-dependent problems like aggregation and suggest modifications to improve synthesis efficiency. acs.orgmit.edu This predictive power allows for the in silico optimization of peptide sequences before they are ever synthesized in the lab. acs.org

AI/ML ApplicationDescriptionImpact on Research
Synthesis Optimization ML algorithms predict reaction outcomes and optimize parameters like solvents and temperature to maximize yield and minimize by-products. chemrxiv.orgacs.orgReduces experimental costs, accelerates development of efficient and sustainable synthetic protocols.
De Novo Protein Design Generative AI models create novel amino acid sequences for proteins with specific, predefined structures and functions. pharmasalmanac.comucsf.edumit.eduLiberates design from evolutionary constraints, enabling creation of synthetic proteins for therapeutics, materials, and biosensors. pharmasalmanac.com
Structure Prediction Tools like AlphaFold2 accurately predict the 3D structure of proteins from their amino acid sequence. pharmasalmanac.comRevolutionizes structural biology and accelerates the validation of new drug targets.
Property Prediction AI models can predict the bioactivity, binding affinity, or other properties of a designed peptide or protein. nih.govEnables rapid screening of vast numbers of virtual compounds to identify the most promising candidates for synthesis and testing.

Q & A

Q. Table 1: Comparative Coupling Efficiency of Activating Agents

ActivatorSolventYield (%)Purity (%)Reference
HBTUTHF9298
EDCDMF7895
DCCCH₂Cl₂6590

Q. Table 2: Antioxidant Enzyme Activity in DA-6-Treated Plants

ParameterControlDA-6 (20 mg/dm³)Reference
SOD (U/mg protein)12.3 ± 1.218.7 ± 1.5
CAT (μmol/min/mg)4.5 ± 0.36.8 ± 0.4
MDA (nmol/g FW)8.9 ± 0.75.2 ± 0.6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.